molecular formula C26H50N2O3 B101663 N2,N2-Dimethyl-N6-oleoyl-DL-lysine CAS No. 17196-51-9

N2,N2-Dimethyl-N6-oleoyl-DL-lysine

Cat. No. B101663
CAS RN: 17196-51-9
M. Wt: 438.7 g/mol
InChI Key: PPYOSYACEILSKE-IPYQYMIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Dimethyl-N6-oleoyl-DL-lysine, also known as DM-OLE-Lysine, is a synthetic lipidic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes in the body. DM-OLE-Lysine has been shown to possess unique biochemical and physiological properties that make it a promising tool for studying various cellular processes and pathways.

Mechanism Of Action

The mechanism of action of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is not fully understood, but it is believed to involve the modulation of lipid metabolism and signaling pathways. This compound has been shown to activate PPAR gamma, which in turn regulates the expression of genes involved in lipid metabolism and insulin sensitivity. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, and to stimulate the activity of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.

Biochemical And Physiological Effects

N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, insulin sensitivity, and inflammation. This compound has been shown to reduce triglyceride levels and improve insulin sensitivity in animal models of obesity and type 2 diabetes. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

Advantages And Limitations For Lab Experiments

One of the main advantages of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is its ability to modulate lipid metabolism and signaling pathways, which makes it a useful tool for studying various cellular processes and pathways. However, there are also some limitations to using this compound in lab experiments. For example, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a relatively new compound, and its effects on human health and disease are not fully understood. Additionally, N2,N2-Dimethyl-N6-oleoyl-DL-lysinee is a lipidic compound, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on N2,N2-Dimethyl-N6-oleoyl-DL-lysinee. One area of research involves exploring the potential therapeutic applications of this compound in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another area of research involves studying the effects of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee on lipid metabolism and signaling pathways in different cell types and tissues. Additionally, future research could focus on developing new synthetic derivatives of N2,N2-Dimethyl-N6-oleoyl-DL-lysinee with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

N2,N2-Dimethyl-N6-oleoyl-DL-lysinee can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the coupling of N2,N2-dimethyl-L-lysine with oleic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using chromatography techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientific Research Applications

N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves using N2,N2-Dimethyl-N6-oleoyl-DL-lysinee as a tool for studying lipid metabolism and signaling pathways. This compound has been shown to modulate lipid metabolism by regulating the activity of key enzymes involved in lipid synthesis and degradation. N2,N2-Dimethyl-N6-oleoyl-DL-lysinee has also been shown to activate peroxisome proliferator-activated receptor (PPAR) gamma, a nuclear receptor that plays a crucial role in regulating lipid metabolism and insulin sensitivity.

properties

CAS RN

17196-51-9

Product Name

N2,N2-Dimethyl-N6-oleoyl-DL-lysine

Molecular Formula

C26H50N2O3

Molecular Weight

438.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid

InChI

InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1

InChI Key

PPYOSYACEILSKE-IPYQYMIDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C

Other CAS RN

17196-51-9

Origin of Product

United States

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